molecular formula C10H17N3 B1676385 Methimepip dihydrobromide CAS No. 151070-80-3

Methimepip dihydrobromide

Cat. No.: B1676385
CAS No.: 151070-80-3
M. Wt: 179.26 g/mol
InChI Key: KIAVPENCSGKVQP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methimepip dihydrobromide is a histamine agonist that is highly selective for the H3 subtype . The H3 receptor is a G-protein-coupled receptor (GPCR) that modulates the release of various neurotransmitters, including histamine itself, in the central and peripheral nervous system .

Mode of Action

As an agonist , this compound binds to the H3 receptor, mimicking the action of histamine . This binding triggers a series of intracellular events, leading to the activation or inhibition of various signaling pathways .

Biochemical Pathways

The H3 receptor is involved in various biochemical pathways. Its activation can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological processes . This can affect various downstream effects, such as the release of neurotransmitters .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The activation of H3 receptors by this compound can lead to various molecular and cellular effects. For example, it can potently inhibit electrically evoked contractions of the guinea pig ileum . This suggests that it may have effects on smooth muscle contraction and gastrointestinal motility .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Furthermore, the presence of other substances, such as other drugs or biological molecules, can also influence its action and efficacy .

Safety and Hazards

Methimepip dihydrobromide is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is advised to call a poison center or doctor .

Future Directions

The research and development of imidazole- and benzimidazole-based drugs, which include Methimepip dihydrobromide, is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Biochemical Analysis

Biochemical Properties

Methimepip dihydrobromide plays a significant role in biochemical reactions by interacting with histamine H3 receptors. These receptors are primarily found in the central nervous system and are involved in modulating the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. This compound binds to these receptors with high affinity, leading to the inhibition of neurotransmitter release. This interaction is crucial for understanding the regulatory mechanisms of neurotransmission and the potential therapeutic applications of histamine H3 receptor agonists .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the release of neurotransmitters. This modulation can affect gene expression and cellular metabolism, leading to changes in cell function. For example, studies have shown that this compound can reduce the coupling of fast excitatory postsynaptic field potentials to population spikes in dentate gyrus granule cells, indicating its role in synaptic plasticity and long-term potentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to histamine H3 receptors. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This results in the inhibition of neurotransmitter release from presynaptic neurons. Additionally, this compound can modulate ion channel activity and influence intracellular calcium levels, further affecting cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as at -20°C. Its activity may degrade over extended periods or under suboptimal storage conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of neurotransmitter release and modulation of synaptic plasticity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can selectively activate histamine H3 receptors without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including alterations in cardiovascular function and central nervous system depression. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with histamine H3 receptors. The compound can influence the metabolism of neurotransmitters by modulating their release and reuptake. Additionally, this compound may affect the activity of enzymes involved in histamine synthesis and degradation, further impacting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on histamine H3 receptors. The compound’s distribution is influenced by its lipophilicity and affinity for histamine receptors, which determine its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the presynaptic terminals of neurons, where histamine H3 receptors are abundant. The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methimepip can be synthesized through a multi-step process starting from commercially available precursors. The synthesis typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for methimepip are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce methimepip in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methimepip undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of methimepip .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Methimepip

Methimepip is unique due to its high selectivity and potency as a histamine H3 receptor agonist. This makes it a valuable tool for studying the specific functions and pharmacological properties of histamine H3 receptors without significant off-target effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Methimepip dihydrobromide involves the condensation of two primary amines followed by reduction and bromination.", "Starting Materials": [ "N-methyl-1,2-diaminoethane", "4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine", "Sodium borohydride", "Hydrogen bromide", "Acetic acid", "Diethyl ether", "Sodium hydroxide" ], "Reaction": [ "Step 1: N-methyl-1,2-diaminoethane is reacted with 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine in acetic acid and diethyl ether to form Methimepip.", "Step 2: Methimepip is then reduced with sodium borohydride in methanol to form Methimepip dihydrochloride.", "Step 3: Methimepip dihydrochloride is treated with hydrogen bromide in acetic acid to form Methimepip dihydrobromide.", "Step 4: The product is then purified using sodium hydroxide and recrystallization." ] }

CAS No.

151070-80-3

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine

InChI

InChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12)

InChI Key

KIAVPENCSGKVQP-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CC2=CN=CN2.Br.Br

Canonical SMILES

CN1CCC(CC1)CC2=CN=CN2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methimepip dihydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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